molecular formula C5H6BNO2 B167453 Pyridine-3-boronic acid CAS No. 1692-25-7

Pyridine-3-boronic acid

Cat. No.: B167453
CAS No.: 1692-25-7
M. Wt: 122.92 g/mol
InChI Key: ABMYEXAYWZJVOV-UHFFFAOYSA-N
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Description

Pyridine-3-boronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing pyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has also been reported, enabling efficient production of boronic acids .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Pyridine-3-boronic acid is widely used in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Representative examples include:

Table 1: Suzuki-Miyaura Coupling of this compound

ProductCatalystSolvent SystemTemperatureTimeYieldSource
2-Chloro-4-(3-pyridyl)pyrimidinePd(dppf)Cl₂1,4-Dioxane/H₂O (4:1)90°C4 h74.6%
2-Chloro-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂THF/H₂OReflux16 h73%
2-Chloro-4-(3-pyridyl)pyrimidinePEPPSI-IPr1,2-Dimethoxyethane100°C1 h40.2%

Key observations:

  • Catalyst choice significantly impacts efficiency. Pd(dppf)Cl₂ achieves higher yields (74.6%) compared to PEPPSI-IPr (40.2%) under similar conditions .

  • Solvent systems like 1,4-dioxane/water or THF/water are optimal for balancing reactivity and solubility .

Formation of Dihydropyridine Boronic Esters

Activation of this compound pinacol ester with acylating agents enables reactions with organometallic reagents:

Mechanism :

  • N-Acylation of the pyridine ring.

  • Nucleophilic attack by organometallic reagents (e.g., tert-BuLi) at the C2 position.

  • Formation of dihydropyridine boronic esters (yields: 58–85% ) .

Applications :

  • Subsequent oxidation yields substituted pyridines, useful in medicinal chemistry .

pH-Dependent Reactivity and Stability

The boronic acid group and pyridine ring exhibit pH-sensitive behavior:

Acidity Studies :

  • The boron center in PBA has a pKₐ of 4.4 , while the pyridinium moiety’s acidity increases with substituents (e.g., methyl groups lower pKₐ) .

  • Under acidic conditions, protonation of the pyridine nitrogen enhances electrophilicity, accelerating reactions like complexation with 4-isopropyltropolone .

Peroxide Stability :

  • In the presence of H₂O₂, PBA undergoes slow deboronation (<15% after 72h ), forming 3-hydroxypyridinium derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications
Pyridine-3-boronic acid is recognized for its potential in developing anticancer therapies. It has been shown to selectively bind to sialic acids (SAs), which are often overexpressed in cancer cells. This property enhances the targeting of tumor cells, making PBA a candidate for drug delivery systems aimed at improving therapeutic outcomes in cancer treatment. For instance, derivatives such as 5-boronopicolinic acid exhibit high binding constants with SAs under acidic conditions typical of tumor microenvironments, facilitating targeted delivery of chemotherapeutics .

Antibacterial and Antiviral Activity
Research indicates that boronic acids, including PBA, possess antibacterial and antiviral properties. They can inhibit multidrug efflux pumps in bacteria, enhancing the efficacy of existing antibiotics. Studies have shown that PBA derivatives can be effective against resistant strains of Staphylococcus aureus by disrupting their efflux mechanisms .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its ability to participate in these reactions allows for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The regioselectivity and efficiency of these reactions can be significantly enhanced using PBA as a coupling partner .

Microwave-Assisted Synthesis
Recent advancements have demonstrated that PBA can be utilized effectively in microwave-assisted synthetic protocols. This method reduces reaction times and minimizes side product formation, making it an attractive option for large-scale synthesis .

Sensor Development

This compound has been employed in the development of sensors due to its ability to form reversible covalent bonds with diols and sugars. These properties make it suitable for detecting biomolecules such as glucose and other saccharides, which is particularly useful in medical diagnostics .

Material Science

Catalysts and Polymerization
In material science, PBA is utilized as a catalyst in various polymerization reactions. Its boron atom facilitates the formation of boronate esters, which are crucial intermediates in synthesizing polymers with specific functionalities . Additionally, PBA derivatives have been explored for their roles in creating functionalized materials with applications ranging from drug delivery systems to smart materials.

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTargetReference
5-Boronopicolinic AcidAnticancerSialic Acid Binding
N-DiethylaminoboronateAntibacterialStaphylococcus aureus
VaborbactamAntiviralβ-lactamase Inhibition

Table 2: Synthetic Applications of this compound

ApplicationDescriptionReference
Suzuki-Miyaura CouplingFormation of carbon-carbon bonds
Microwave-Assisted SynthesisAccelerated reaction times
Sensor DevelopmentDetection of glucose and biomolecules

Case Studies

Case Study 1: Targeted Drug Delivery
A study investigated the use of 5-boronopicolinic acid for delivering anticancer drugs to pancreatic cancer cells. The compound demonstrated significant binding affinity to sialylated glycoconjugates on the cell surface, leading to enhanced drug uptake and reduced side effects compared to conventional delivery methods .

Case Study 2: Antibiotic Resistance
Research focused on the efficacy of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that these derivatives could potentiate the effects of existing antibiotics by inhibiting efflux pumps, providing a promising strategy for overcoming antibiotic resistance .

Comparison with Similar Compounds

Pyridine-3-boronic acid can be compared with other boronic acids, such as:

Uniqueness: this compound’s unique structure, with the boronic acid group at the third position, provides distinct reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with biological molecules also sets it apart from other boronic acids .

Biological Activity

Pyridine-3-boronic acid (C5_5H6_6BNO2_2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial, anticancer, and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting them in a structured format.

Overview of this compound

This compound is characterized by its boronic acid functional group attached to a pyridine ring. This structural configuration allows for unique interactions with biological targets, making it a valuable scaffold in drug development.

Antibacterial Activity

This compound and its derivatives have been investigated for their antibacterial properties. Notably, studies have shown that certain derivatives can potentiate the activity of existing antibiotics.

Key Findings:

  • Enhancement of Antibiotic Efficacy : Compounds such as 6-(3-phenylpropoxy)this compound were found to enhance the efficacy of ciprofloxacin against Staphylococcus aureus by fourfold, indicating their potential as efflux pump inhibitors .
  • Mechanism of Action : The proposed mechanism involves the inhibition of the NorA efflux pump, which is responsible for antibiotic resistance in certain bacterial strains .

Table: Antibacterial Activity of this compound Derivatives

Compound NameTarget BacteriaActivity EnhancementMechanism of Action
6-(3-Phenylpropoxy)this compoundStaphylococcus aureus4-fold increaseNorA efflux pump inhibitor
6-(4-phenylbutoxy)this compoundStaphylococcus aureusSignificantNorA efflux pump inhibitor

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines.

Key Findings:

  • Proteasome Inhibition : Some boronic acids act as proteasome inhibitors, which can halt cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .
  • Combination Therapies : Studies indicate that combining this compound derivatives with established chemotherapeutics can enhance therapeutic efficacy while reducing resistance mechanisms .

Antiviral Activity

This compound has also been explored for its antiviral properties. Its ability to interact with viral proteins presents opportunities for developing antiviral agents.

Key Findings:

  • Sialic Acid Binding : Certain derivatives exhibit selective binding to sialic acids under weakly acidic conditions, which is relevant for targeting viral infections that exploit sialic acid interactions .
  • Potential Applications : These interactions suggest that this compound could be utilized in designing antiviral drugs, particularly for viruses that rely on sialic acid for entry into host cells.

Case Studies

  • Antibacterial Study : A study focusing on the synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against multiple strains, confirming the role of pyridine derivatives in combating resistant bacteria .
  • Anticancer Research : In a clinical trial setting, combinations involving bortezomib and pyridine-based compounds showed promising results in managing aggressive lymphomas, highlighting their potential in oncology .

Q & A

Basic Research Questions

Q. How can Pyridine-3-boronic acid be structurally identified, and what are its key physicochemical properties?

this compound (CAS 1692-25-7) is characterized by its molecular formula C₅H₆BNO₂ (MW 122.92 g/mol) and features a boronic acid group at the 3-position of the pyridine ring. Key identification methods include NMR (e.g., 11^{11}B NMR for boron environments) and FT-IR spectroscopy (B-O stretching at ~1340 cm⁻¹). Its white crystalline solid form and solubility in polar solvents (e.g., water, methanol) make it suitable for aqueous reactions. Safety data indicate no acute hazards, but handling requires precautions due to incomplete toxicological profiling .

Q. What are the primary applications of this compound in synthetic chemistry?

The compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce pyridyl groups into aromatic systems. For example, it reacts with aryl halides (e.g., 2-fluoro-5-bromopyridine) under palladium catalysis (Pd(OAc)₂, P(oo-tolyl)₃) in DME/water at 80°C to form biaryl products. This method is critical for synthesizing nicotinic acetylcholine receptor ligands and other heterocyclic pharmaceuticals .

Advanced Research Questions

Q. How does pH influence the binding affinity of this compound to biomolecules like sialic acid?

this compound binds sialic acid via reversible boronate ester formation, with binding constants (KK) strongly pH-dependent. At pH 6.5 (mimicking tumor microenvironments), KK values remain high (~10³ M⁻¹), while neutral pH reduces affinity due to decreased boronic acid ionization. This pH sensitivity is exploited in tumor-targeting drug conjugates and sensors. Comparative studies show substituents (e.g., carboxymethyl groups at C-6) enhance binding stability under acidic conditions .

Q. What structural modifications optimize this compound for efflux pump modulation in antibacterial research?

Substituent positioning is critical: C-3 boronic acid derivatives exhibit potent NorA efflux pump inhibition in Staphylococcus aureus, whereas C-4 analogues are inactive. Introducing electron-withdrawing groups (e.g., benzyloxy at C-6) enhances activity by 4-fold. Cyclization at C-5/C-6 or methyl substitution at C-5 maintains potency, while sodium boronate salts reduce efficacy. These insights guide the design of non-cytotoxic adjuvants for antibiotics like ciprofloxacin .

Q. How can researchers address contradictions in reported binding constants for this compound across studies?

Discrepancies arise from variations in experimental conditions (pH, temperature, solvent polarity) and analytical methods (e.g., 1^{1}H NMR vs. fluorescence titration). Standardizing protocols (e.g., using pH 7.4 PBS buffer for physiological relevance) and validating with orthogonal techniques (ITC, SPR) improve reproducibility. Additionally, reporting anhydride content (common in commercial samples) is essential, as it affects reactivity .

Q. What methodologies improve the solubility and stability of this compound in aqueous systems?

N-Alkylation (e.g., triflate salts) or conjugation with hydrophilic groups (e.g., propylcarbamoyl) enhances water solubility while retaining binding activity. For micellar oxidative systems, alkylation at the pyridinium nitrogen improves compatibility with aqueous matrices. Alternatively, pinacol ester protection (boronate ester) stabilizes the compound during storage, with deprotection achievable via mild acid hydrolysis .

Q. How can boronic acid-functionalized hydrogels incorporating this compound be optimized for glucose sensing?

Incorporate this compound into poly(vinyl alcohol) hydrogels via boronate ester crosslinking. The hydrogel’s glucose sensitivity arises from competitive binding between glucose and the polymer diols. Optimizing the boronic acid/diol ratio and using zwitterionic co-monomers (e.g., sulfobetaine) enhance response kinetics. Validation via electrochemical impedance spectroscopy (EIS) confirms reversible swelling at physiological glucose concentrations (5–20 mM) .

Q. Methodological Considerations

Q. What experimental design principles are critical for studying this compound in cell-based assays?

  • Hypoxia mimicry : Use CO₂-independent media buffered at pH 6.5 to replicate tumor microenvironments.
  • Control for boronic acid reactivity : Include competitive diols (e.g., mannitol) to confirm target-specific binding.
  • Cytotoxicity screening : Assess viability via MTT assays, as boronic acids may interfere with mitochondrial redox pathways .

Q. How should researchers validate the purity of this compound for reproducibility in catalysis?

Employ HPLC-MS to quantify anhydride impurities (common in boronic acids). Recrystallization from ethanol/water (1:3 v/v) removes residual anhydrides. Purity ≥95% is recommended for catalytic applications, verified via 1^{1}H NMR integration of the boronic acid proton (~8.5 ppm) .

Properties

IUPAC Name

pyridin-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMYEXAYWZJVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Record name 3-pyridinylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370268
Record name Pyridine-3-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692-25-7
Record name Pyridin-3-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1692-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.0 ml (6.56 g, 42 mmol) of 3-bromopyridine and 9 ml (8 mmol) of trimethylborate in 100 ml of diethyl ether was cooled to -70° C. then treated slowly with 33 ml (83.8 mmol) of a 2.54M tertbutyllithium in pentane solution. After allowing the resulting slurry to warm to room temperature the solvents were evaporated under vacuum. The residual oil was treated carefully with 50 ml of a 1M hydrochloric acid solution. Several milliters of methylene chloride were added and the mixture was stirred until the oil had dissolved. The aqueous layer was washed with fresh methylene chloride. The pH of the aqueous solution was raised to 12 with 5M sodium hydroxide solution and the washing was repeated. The pH of the aqueous solution was then lowered to 6.5 with concentrated hydrochloric acid solution. After chilling, this solution was filtered, saturated with sodium chloride, then extracted several times with a 2:1 mixture of diethyl ether and isopropanol. Evaporation of these extracts produced a colorless solid. This material was further purified by dissolving in methanol, evaporating to a thick paste, adding a few milliliters of water, concentrating further under vacuum, then chilling and collecting the crystalline product. Additional product in the aqueous mother liquor was isolated by repeating this process. Thorough drying of this hydrated product at 0.1 mm pressure afforded a fine powder weighing 2.2 g. Elemental analysis and a mass spectrum indicated the product so isolated was primarily the anhydride (tripyridylboroxane).
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Synthesis routes and methods II

Procedure details

To a solution of n-butyllithium (16 mL of a 2.5M solution in hexane=50 mL dry diethyl ether) at -78° C. was added a solution of 3-bromopyridine (6 g in 15 mL diethyl ether) and the mixture stirred for 25 minutes. At this time trimethyl borate (4.3 mL) was added and the mixture allowed to warm to room temperature. After 1 hour the reaction was quenched by the addition of 10 mL glacial acetic acid and 60 mL water and the mixture stirred for 18 hours at room temperature. The pH of the mixture was adjusted to pH12 by the addition of 2M sodium hydroxide and extracted with diethyl ether. The aqueous layer was acidified to pH 6 by the dropwise addition of 1N hydrochloric acid and extracted with methylene chloride. The combined organics were dried over magnesium sulfate and concentrated in vacuo. The residue was triturated with 20 mL acetonitrile:water (1:1) and filtered to give the title compound (1.0 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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